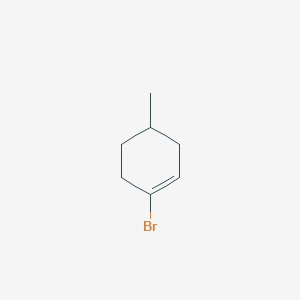

1-Bromo-4-methylcyclohex-1-ene

Description

Significance in Modern Organic Chemistry Research

1-Bromo-4-methylcyclohex-1-ene serves as a versatile building block in organic synthesis. Its significance lies in its dual functionality: the alkene can undergo addition reactions, while the vinyl bromide moiety can participate in cross-coupling reactions, substitutions, and eliminations.

Vinyl halides are particularly important substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck reactions), which are fundamental methods for constructing carbon-carbon bonds. The bromine atom in this compound can be replaced by various organic groups, allowing for the synthesis of more complex molecular architectures based on the substituted cyclohexene (B86901) ring.

A practical example of its utility is in multi-step synthesis. For instance, it can be conceptualized as a key intermediate in the transformation of methylcyclohexane (B89554) into other functionalized molecules like 6-oxoheptanal. libretexts.org This type of transformation involves the strategic introduction of functional groups, where the vinyl bromide structure offers a handle for subsequent chemical modifications. libretexts.org The reactivity of the double bond is also significant; for example, the related compound 1-methylcyclohexene reacts with agents like bromine chloride (BrCl) in an electrophilic addition mechanism to form di-halogenated products. stackexchange.com This highlights the potential of the alkene portion of this compound to be converted into other functional groups.

Academic Research Landscape and Challenges Associated with this compound

The academic research landscape for compounds like this compound is focused on developing new synthetic methodologies and exploring their applications as intermediates. Research often revolves around controlling the stereochemistry and regioselectivity of reactions involving the cyclohexene ring.

Key challenges associated with this compound include:

Selective Synthesis: Achieving the selective synthesis of this compound can be difficult. The reaction of a precursor like 4-methylcyclohexene (B165706) with brominating agents must be carefully controlled to ensure the bromine adds to the desired position (C1) and to prevent competing side reactions, such as allylic bromination or the formation of dibrominated products.

Controlling Reaction Pathways: The compound can undergo various competing reactions. For example, under basic conditions, elimination of HBr could occur. In the presence of nucleophiles, both substitution and addition reactions are possible. Solvolysis reactions of similar bromo-methylcyclohexene structures, such as 3-bromo-1-methylcyclohexene, in a nucleophilic solvent like hot ethanol (B145695) can lead to a mixture of products due to the formation of resonance-stabilized carbocation intermediates and potential rearrangements. pearson.com This illustrates the challenge in directing the compound toward a single, desired product.

Stereochemical Control: For reactions that create new chiral centers on the cyclohexene ring, controlling the stereochemical outcome is a significant challenge. For instance, the addition of bromine to 1-methylcyclohexene results in a racemic mixture of enantiomers, which may be undesirable if a single stereoisomer is required for a specific application. youtube.com

These challenges drive ongoing research to find more efficient, selective, and stereocontrolled methods for the synthesis and transformation of substituted cyclohexenes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-methylcyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c1-6-2-4-7(8)5-3-6/h4,6H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUFYLLBQSSKQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=CC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31053-84-6 | |

| Record name | 1-bromo-4-methylcyclohex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 4 Methylcyclohex 1 Ene

Direct Halogenation Approaches

Direct halogenation methods are a primary consideration for the synthesis of bromoalkenes. These approaches typically involve the reaction of a bromine source with a cyclohexene (B86901) derivative or a related diene.

The electrophilic addition of bromine (Br₂) to an alkene is a fundamental reaction in organic chemistry. However, when applied to a simple cyclohexene derivative like 4-methylcyclohexene (B165706), the reaction proceeds via the formation of a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion. This results in an anti-addition across the double bond, yielding a saturated vicinal dihalide, specifically 1,2-dibromo-4-methylcyclohexane, rather than the desired vinylic bromide, 1-bromo-4-methylcyclohex-1-ene. ysu.eduyoutube.com

The mechanism involves the pi electrons of the alkene's double bond attacking one bromine atom, while the other leaves as a bromide ion. youtube.com The resulting cyclic bromonium ion is then opened by the bromide ion attacking from the opposite face, leading to the trans-dibromo product. youtube.com

To achieve the target vinylic bromide from a cyclohexene precursor, a two-step sequence is typically required. This would involve an initial allylic bromination using a reagent like N-Bromosuccinimide (NBS) to introduce a bromine atom adjacent to the double bond, followed by a dehydrobromination (elimination) step to form the new double bond in the desired position.

Hydrohalogenation involves the electrophilic addition of a hydrogen halide, such as hydrogen bromide (HBr), across a double bond. wikipedia.org When 4-methylcyclohexene reacts with HBr, the reaction follows Markovnikov's rule. brainly.comyoutube.com This rule dictates that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the most stable carbocation intermediate. wikipedia.orgyoutube.com

In the case of 4-methylcyclohexene, this process does not yield this compound. Instead, it produces saturated alkyl halides. The protonation of the double bond can form either a secondary or a tertiary carbocation. The more stable tertiary carbocation is favored, leading to the major product being 1-bromo-1-methylcyclohexane. pressbooks.pub The alternative pathway results in the minor product, 1-bromo-4-methylcyclohexane. brainly.com

A more viable pathway to this compound using hydrohalogenation involves starting with a conjugated diene, such as 4-methyl-1,3-cyclohexadiene. The addition of HBr to a conjugated diene can proceed via two main pathways: 1,2-addition (kinetic product) or 1,4-addition (thermodynamic product). The formation of this compound would be a result of 1,4-addition to 4-methyl-1,3-cyclohexadiene, which can be favored under conditions of thermodynamic control (higher temperatures, longer reaction times).

Stereoselective Synthesis of this compound and Related Chiral Analogues

The presence of a methyl group at the C4 position renders this compound a chiral molecule. Consequently, the development of stereoselective synthetic methods is of significant interest for accessing enantiomerically pure or enriched forms of this compound and its analogues.

Achieving stereoselectivity in the synthesis of such chiral vinylic bromides can be approached in several ways:

Use of Chiral Starting Materials: A common strategy involves starting with a chiral, enantiomerically pure precursor. For instance, the synthesis could begin with a chiral 4-methylcyclohexene derivative or a chiral alcohol like (R)- or (S)-4-methylcyclohexanol. The chirality in the starting material can direct the stereochemical outcome of subsequent reactions.

Chiral Reagents and Catalysts: The use of chiral brominating agents or chiral catalysts in addition or substitution reactions can induce asymmetry and lead to the preferential formation of one enantiomer over the other.

Enzymatic Resolutions: Biocatalytic methods, such as enzymatic resolution, can be employed to separate a racemic mixture of the final product or a key intermediate.

While specific documented methods for the highly stereoselective synthesis of this compound are not extensively reported in general literature, the principles of asymmetric synthesis are broadly applicable. For related structures, radical bromination of a molecule with pre-existing stereocenters, such as cis-1-isopropyl-4-methylcyclohexane, has been shown to produce diastereomeric products whose relative configurations can be identified. stackexchange.com This highlights the importance of stereocontrol in reactions involving substituted cyclohexanes.

Novel Synthetic Routes and Process Optimization for Halogenated Cyclohexenes

Research into the synthesis of halogenated organic compounds continually seeks to improve efficiency, selectivity, and environmental friendliness. For halogenated cyclohexenes like this compound, novel routes and process optimization focus on overcoming the limitations of classical methods.

One area of development is the use of alternative brominating agents. While elemental bromine is effective, it can be hazardous and lead to side reactions. N-Bromosuccinimide (NBS) is a widely used alternative for selective brominations, particularly for allylic and benzylic positions, and can also be used in the synthesis of bromo-imidazoles, where optimization of solvent and temperature was shown to significantly improve yields. thieme-connect.de

Process optimization plays a crucial role in maximizing the yield and purity of the desired product. Key parameters that are often optimized include:

Solvent: The choice of solvent can influence reaction rates and selectivity. For bromination reactions, solvents like acetonitrile (B52724) and dimethylformamide (DMF) have been shown to be effective. thieme-connect.de

Temperature: Reaction temperature is critical for controlling the regioselectivity and preventing the formation of byproducts. For instance, controlling the temperature during debromination reactions has been shown to improve yields from 90% to 95%. thieme-connect.de

Reaction Time: Optimizing the duration of the reaction ensures complete conversion of the starting material without significant degradation of the product.

Scale-Up Considerations in the Synthesis of this compound

Transitioning a synthetic route from a laboratory setting to a large-scale industrial process introduces several challenges that must be addressed to ensure the process is cost-effective, safe, and reliable. For the synthesis of this compound, key scale-up considerations would include the cost and availability of starting materials, reaction conditions, and purification methods.

Studies on the scalable synthesis of related bromo-heterocyclic compounds, which serve as important building blocks for active pharmaceutical ingredients (APIs), highlight these challenges. thieme-connect.dethieme.de A primary issue can be the sourcing of large quantities of key starting materials, which can be unreliable or expensive from commercial vendors. thieme-connect.de This often necessitates the in-house development of a robust and cost-effective route to produce the necessary precursors. thieme-connect.de

Key factors for a successful scale-up include:

Cost of Raw Materials: The economic viability of the synthesis is heavily dependent on the price of the starting materials and reagents. For instance, developing a route that uses inexpensive raw materials is a critical goal. thieme-connect.de

Process Safety: Reactions involving hazardous reagents like bromine or running at high temperatures or pressures require stringent safety protocols and specialized equipment for large-scale operations.

Reaction Efficiency and Yield: Optimizing reaction conditions to maximize yield is crucial for economic feasibility. A scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole was successfully scaled to a 1 Kg batch with an isolated yield of approximately 92%. thieme-connect.dethieme.de

Purification: Methods that are feasible in the lab, such as preparative chromatography, may not be practical or cost-effective for large-scale production. enamine.net Therefore, developing scalable purification techniques like distillation or crystallization is often necessary.

Waste Management: Large-scale synthesis generates significant amounts of waste, which must be managed in an environmentally responsible and cost-effective manner.

Ultimately, a successful scale-up requires a multi-faceted approach that balances chemical efficiency with economic and safety considerations to develop a commercially viable process. thieme.de

Reactivity and Mechanistic Organic Chemistry of 1 Bromo 4 Methylcyclohex 1 Ene

Nucleophilic Substitution and Elimination Pathways

The reactivity of 1-bromo-4-methylcyclohex-1-ene is significantly influenced by the presence of the bromine atom on a vinylic carbon, which is part of a cyclohexene (B86901) ring. This structural feature dictates the feasibility and outcomes of nucleophilic substitution and elimination reactions.

Vinylic halides, such as this compound, are generally unreactive towards SN2 reactions. khanacademy.org The SN2 mechanism requires a backside attack by the nucleophile, which is sterically hindered by the double bond and the ring structure. scribd.com Furthermore, the carbon-bromine bond in a vinylic system is stronger than in a typical alkyl halide due to the sp2 hybridization of the carbon atom.

SN1 reactions are also disfavored for vinylic halides. masterorganicchemistry.com The formation of a vinylic carbocation is highly unstable compared to its alkyl counterpart. This instability arises from the positive charge being located on an sp-hybridized carbon (in the canonical form), which is more electronegative and less capable of stabilizing the charge. Therefore, the energy barrier for the formation of the carbocation intermediate is prohibitively high under normal conditions. youtube.com

Elimination reactions, specifically E2, are more plausible but are still subject to strict stereochemical requirements. The E2 mechanism necessitates an anti-periplanar arrangement of the leaving group (bromine) and a β-hydrogen. libretexts.org In a cyclohexene ring, achieving this specific geometry can be challenging due to conformational rigidity. libretexts.org The E1 mechanism, like the SN1, is unlikely due to the high energy of the vinylic carbocation intermediate. socratic.org

| Reaction Type | Feasibility on this compound | Rationale |

| SN1 | Unlikely | High energy of the vinylic carbocation intermediate. masterorganicchemistry.com |

| SN2 | Unlikely | Steric hindrance from the double bond and ring prevents backside attack. khanacademy.orgscribd.com |

| E1 | Unlikely | Involves the formation of an unstable vinylic carbocation. socratic.org |

| E2 | Possible but constrained | Requires a specific anti-periplanar geometry of H and Br, which is conformationally restricted. libretexts.org |

In the context of E2 elimination reactions on substituted cyclohexene systems, both regioselectivity and stereoselectivity are critical considerations. Regioselectivity refers to the preference for the removal of a proton from one β-carbon over another, leading to the formation of a specific constitutional isomer of the alkene product. Stereoselectivity refers to the preference for the formation of one stereoisomer over another.

For an E2 reaction to occur, a β-hydrogen must be in an anti-periplanar (diaxial) position relative to the leaving group. libretexts.orglibretexts.org In the case of this compound, the possible β-hydrogens are on the adjacent carbons of the double bond. The removal of a hydrogen from the carbon bearing the methyl group would lead to a more substituted (and generally more stable, according to Zaitsev's rule) diene. socratic.org However, the feasibility of this elimination is dictated by the ability of the C-H and C-Br bonds to adopt the required anti-periplanar conformation.

The stereochemistry of the starting material and the conformational biases of the cyclohexene ring play a crucial role. For instance, in related substituted chlorocyclohexane (B146310) systems, the rate and product of elimination are highly dependent on whether the leaving group and a β-hydrogen can achieve a diaxial arrangement. libretexts.orgmsu.edu If the required conformation is energetically unfavorable due to steric interactions, the reaction may proceed slowly or yield an anti-Zaitsev product. libretexts.orgmsu.edu

Addition Reactions to the Cyclohexene Double Bond

The double bond in this compound is susceptible to addition reactions, primarily through electrophilic and radical mechanisms.

Electrophilic addition to the double bond of this compound is expected to proceed via a two-step mechanism involving the formation of a carbocation intermediate. juliethahn.com The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile (e.g., a proton from HBr) will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation. juliethahn.comnerdfighteria.info

In the case of this compound, protonation can occur at either carbon of the double bond. Protonation at the carbon bearing the bromine atom would result in a tertiary carbocation adjacent to the methyl group. Protonation at the other carbon of the double bond would lead to a secondary carbocation. The tertiary carbocation is significantly more stable due to the electron-donating inductive effect and hyperconjugation from the three adjacent alkyl groups. nerdfighteria.infopressbooks.pub Consequently, the subsequent attack by the nucleophile (e.g., bromide ion) will occur at the tertiary carbocation, leading to the major product. nerdfighteria.infopressbooks.pub

The stability of the carbocation intermediate is the key factor determining the reaction's regioselectivity. libretexts.org The presence of the electron-withdrawing bromine atom on the double bond can influence the electron density of the pi system, but the formation of the more substituted carbocation is generally the overriding factor. pressbooks.pub

In the presence of peroxides (ROOR), the addition of HBr to the double bond of this compound can proceed through a radical mechanism. juliethahn.commasterorganicchemistry.com This pathway leads to an anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond. masterorganicchemistry.com

The mechanism is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). masterorganicchemistry.com The bromine radical then adds to the double bond in a way that forms the most stable carbon radical intermediate. masterorganicchemistry.com Addition of the bromine radical to the carbon bearing the methyl group would result in a tertiary radical, whereas addition to the other carbon of the double bond would yield a secondary radical. Since tertiary radicals are more stable than secondary radicals, the bromine atom will preferentially add to the less substituted carbon. masterorganicchemistry.com The resulting carbon radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and regenerate a bromine radical, thus propagating the chain reaction. masterorganicchemistry.com

| Addition Type | Reagents | Product Type | Key Intermediate |

| Electrophilic Addition | HBr | Markovnikov | More stable carbocation nerdfighteria.infopressbooks.pub |

| Radical Addition | HBr, ROOR | Anti-Markovnikov | More stable carbon radical masterorganicchemistry.com |

The cyclohexene ring in this compound exists in a half-chair conformation. The substituents on the ring can influence the stereochemical outcome of addition reactions. The approach of the electrophile can occur from either the axial or equatorial face of the double bond.

The stereochemistry of the addition can be influenced by the existing stereocenter at the 4-position (the carbon with the methyl group). The incoming reagent may preferentially attack from the less sterically hindered face of the molecule.

Furthermore, transannular strain, which involves non-bonded interactions across the ring, can play a role in the stability of intermediates and transition states, particularly in medium-sized rings. wikipedia.org While less pronounced in a six-membered ring compared to larger rings, steric interactions between the substituents and the ring can still direct the stereochemical course of the addition. For example, the Fürst-Plattner rule describes the preference for nucleophilic attack on cyclohexene derivatives to occur anti to the largest neighboring substituent, leading to a trans-diaxial addition product. libretexts.org The presence of the methyl group at the 4-position can thus influence the facial selectivity of the addition to the double bond.

Metal-Catalyzed Cross-Coupling Reactions of the Vinyl Bromide Moiety

The presence of the vinyl bromide in this compound allows for its participation in a variety of powerful carbon-carbon bond-forming reactions catalyzed by transition metals. These methods are cornerstones of modern organic synthesis, offering efficient routes to substituted cyclohexene derivatives.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide. wikipedia.org For this compound, this reaction provides a powerful method for introducing a wide range of substituents at the 1-position of the cyclohexene ring. The general transformation involves the reaction of the vinyl bromide with an organoboronic acid or its ester in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org Initially, a palladium(0) complex undergoes oxidative addition to the carbon-bromine bond of this compound, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. The final step is reductive elimination, where the two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.org

The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency and outcome of the Suzuki-Miyaura coupling. beilstein-journals.org While a broad range of functional groups are tolerated, the specific conditions often need to be optimized for a given set of substrates. nih.govbeilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Water | 80 °C | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 °C | nih.gov |

| CataXCium A Pd G3 | --- | K₂CO₃ | 2-MeTHF/Water | 65 °C | nih.gov |

Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful alternative to traditional cross-coupling methods, particularly for the formation of C(sp²)–C(sp³) bonds. nih.gov These reactions typically involve the coupling of two different electrophiles, such as a vinyl bromide and an alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant. nih.govrsc.org

For this compound, this methodology allows for the introduction of alkyl groups at the vinylic position. The reaction mechanism often involves the reduction of a nickel(II) precursor to a catalytically active nickel(0) species by the reductant (e.g., zinc or manganese). This Ni(0) complex then undergoes oxidative addition to the vinyl bromide. The resulting vinylnickel(II) intermediate can then react with the second electrophile, the alkyl halide, in a process that can be mechanistically complex and may involve radical intermediates or direct oxidative addition.

The choice of ligands is crucial in these reactions, with bipyridine and pyridine-type ligands often being employed to modulate the reactivity and selectivity of the nickel catalyst. rsc.orgthieme-connect.com These reactions are valued for their ability to couple readily available electrophiles and for their functional group tolerance. nih.gov

Table 2: Nickel-Catalyzed Cross-Electrophile Coupling of Vinyl Bromides

| Nickel Catalyst | Ligand(s) | Reductant | Second Electrophile | Reference |

|---|---|---|---|---|

| NiBr₂·diglyme | Bipyridine/Pyridine | Zinc | α-halocarbonyls | rsc.org |

| NiCl₂·glyme | Bipyridine | Zinc | Allylic acetates | nih.gov |

| Ni(acac)₂ | Pybox | TDAE | N-Hydroxyphthalimide esters | acs.org |

Note: TDAE = tetrakis(N,N-dimethylamino)ethylene

Beyond palladium and nickel, other transition metals such as iron and copper can also mediate the formation of carbon-carbon bonds starting from vinyl bromides like this compound.

Iron-Catalyzed Cross-Coupling: Iron, being an earth-abundant and less toxic metal, offers a more sustainable alternative for cross-coupling reactions. organic-chemistry.orgrsc.org Iron-catalyzed reactions often proceed through radical pathways. For instance, an iron catalyst can facilitate the reductive coupling of a vinyl bromide with an alkyl electrophile. organic-chemistry.org These reactions typically employ a reductant, such as zinc, and may involve the formation of a vinyl-iron intermediate. acs.org The functional group tolerance and reaction conditions of iron-catalyzed couplings can be different from their palladium and nickel counterparts, providing complementary synthetic strategies. organic-chemistry.orgacs.org

Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions are also well-established for the formation of carbon-heteroatom and carbon-carbon bonds. While often used for coupling with heteroatom nucleophiles, copper can also catalyze the coupling of vinyl bromides with certain carbon nucleophiles, such as organozinc reagents. nih.gov These reactions can be sensitive to the nature of the substrates and the presence of specific ligands.

Rearrangement Reactions and Isomerization Pathways in Cyclohexenyl Systems

Substituted cyclohexenes, including derivatives of this compound, can undergo various rearrangement and isomerization reactions, often under acidic, basic, or thermal conditions. These transformations can lead to a mixture of products and are important considerations in the synthesis and handling of these compounds.

Allylic Rearrangements: Allylic rearrangements are a common feature in cyclohexenyl systems. acs.orgresearchgate.net These rearrangements can involve the migration of a double bond and/or a substituent. In the context of reactions involving carbocationic intermediates, such as in solvolysis or certain electrophilic additions, the initial carbocation can rearrange to a more stable species. For example, a carbocation at the 1-position of the 4-methylcyclohexenyl system could potentially undergo a 1,2-hydride or 1,2-alkyl shift, leading to a different constitutional isomer. The stereochemistry of the starting material can influence the stereochemical outcome of the rearranged product. acs.org

Isomerization of the Double Bond: The position of the double bond in the cyclohexene ring can also be subject to isomerization. google.comcdnsciencepub.com Acid- or base-catalyzed isomerization can lead to the migration of the double bond to a thermodynamically more stable position. For instance, in a substituted cyclohexene, the double bond may migrate to form a more highly substituted, and thus more stable, alkene. The specific conditions, including the nature of the catalyst and the reaction temperature, will determine the extent and outcome of the isomerization. google.com

Solvolysis Reactions and Associated Mechanisms

Solvolysis refers to a reaction in which the solvent acts as the nucleophile. For this compound, solvolysis would involve the cleavage of the carbon-bromine bond and the subsequent reaction with a solvent molecule (e.g., water, ethanol (B145695), or acetic acid). The mechanism of solvolysis for vinyl halides can be complex and is often slower than for their saturated alkyl halide counterparts. wikipedia.org

The solvolysis of vinyl bromides can proceed through different mechanistic pathways, including:

Sɴ1-type mechanism: This pathway involves the initial, rate-determining heterolytic cleavage of the C-Br bond to form a vinyl cation intermediate. wikipedia.orgpearson.com This dicoordinate carbocation is generally high in energy, but its formation can be facilitated by stabilizing factors such as substitution or a "super" leaving group. wikipedia.org The planar vinyl cation is then rapidly trapped by the solvent from either face, potentially leading to a mixture of stereoisomers if the adjacent carbon is a stereocenter. The rate of this type of reaction is expected to be dependent on the ionizing power of the solvent. rsc.org

Addition-Elimination mechanism: In this pathway, the solvent or another nucleophile adds to the double bond, followed by the elimination of the bromide ion. This mechanism is more likely with certain substrates and under specific reaction conditions.

The structure of the cyclohexenyl system can influence the solvolysis reaction. For instance, the presence of the methyl group at the 4-position in this compound can have electronic and steric effects on the reaction rate and the stability of any intermediates. Furthermore, the possibility of carbocation rearrangements must be considered if an Sɴ1-type mechanism is operative. nih.gov Studies on related systems, such as the solvolysis of 5-methyl-2-cyclohexenyl chlorides, have shown that the stereochemistry of the starting material and the nature of the solvent play a crucial role in the product distribution and the extent of allylic rearrangement. acs.org

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and stereochemistry of 1-Bromo-4-methylcyclohex-1-ene. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and their spatial arrangement.

In ¹H NMR, the chemical shifts of the vinylic proton and the protons on the cyclohexene (B86901) ring are particularly diagnostic. The vinylic proton, adjacent to the bromine atom, is expected to resonate at a downfield position due to the deshielding effect of the electronegative bromine and the double bond. The methyl group protons would appear as a doublet, coupled to the methine proton at the C4 position. The complexity of the aliphatic proton signals can provide information on the conformational preferences of the cyclohexene ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbon atoms of the double bond (C1 and C2) are expected to have distinct chemical shifts, with C1 being significantly deshielded by the directly attached bromine atom. The chemical shifts of the ring carbons can also be sensitive to the conformation of the molecule.

For a definitive stereochemical assignment, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. NOESY experiments can reveal through-space interactions between protons, which can help to determine the relative stereochemistry of the methyl group and other substituents on the ring. The conformational equilibrium of the cyclohexene ring, which exists in half-chair conformations, can also be investigated by variable temperature NMR studies.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinylic H | 6.0 - 6.5 | - |

| CH₃ | 0.9 - 1.1 (d) | 20 - 25 |

| Ring CH₂ | 1.5 - 2.5 (m) | 25 - 40 |

| Ring CH | 2.0 - 2.8 (m) | 30 - 45 |

| C1 | - | 125 - 135 |

| C2 | - | 120 - 130 |

d = doublet, m = multiplet

Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Force Field Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the molecular vibrations and functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands for the C=C stretching vibration of the cyclohexene ring, typically in the region of 1640-1680 cm⁻¹. The C-Br stretching vibration will give rise to a strong absorption in the fingerprint region, generally between 500 and 600 cm⁻¹. The various C-H stretching and bending vibrations of the methyl and cyclohexene ring protons will also be present.

Raman spectroscopy provides complementary information. The C=C and C-Br stretching vibrations are also active in the Raman spectrum and can sometimes provide more distinct signals, especially for the more symmetric vibrations.

By analyzing the vibrational frequencies and their intensities, a force field for the molecule can be developed. This force field describes the potential energy of the molecule as a function of its atomic coordinates and can be used to model the molecular dynamics of this compound.

The following table summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| C=C Stretch | 1640 - 1680 | IR, Raman |

| Vinylic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR, Raman |

| CH₂ Bend | 1430 - 1470 | IR, Raman |

| CH₃ Bend | 1370 - 1390 | IR, Raman |

Mass Spectrometry Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, M⁺ and [M+2]⁺. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. savemyexams.com

The fragmentation of this compound is expected to proceed through several pathways. One likely fragmentation is the loss of a bromine radical (Br•) to form a stable cyclohexenyl cation. Another common fragmentation pathway for cyclohexene derivatives is a retro-Diels-Alder reaction, which would lead to the formation of smaller, charged fragments. The loss of a methyl radical (CH₃•) is also a possible fragmentation route.

The table below outlines some of the expected key fragments in the mass spectrum of this compound.

| m/z | Proposed Fragment | Notes |

| 176/178 | [C₇H₁₁Br]⁺ | Molecular ion peaks (M⁺, [M+2]⁺) |

| 97 | [C₇H₁₁]⁺ | Loss of Br• |

| 161/163 | [C₆H₈Br]⁺ | Loss of CH₃• |

| 69 | [C₅H₉]⁺ | Result of retro-Diels-Alder fragmentation |

Computational Spectroscopy for Theoretical Prediction and Interpretation of Experimental Data

Computational methods, particularly Density Functional Theory (DFT), play a crucial role in predicting and interpreting the spectroscopic data of this compound. These theoretical calculations can provide valuable insights that complement experimental findings.

By employing appropriate levels of theory and basis sets, it is possible to calculate the optimized geometry, NMR chemical shifts, and vibrational frequencies of the molecule. These calculated values can then be compared with the experimental data to confirm the structural assignment and to gain a deeper understanding of the underlying electronic and structural factors that give rise to the observed spectra.

For instance, DFT calculations can help to assign the complex vibrational modes in the IR and Raman spectra and can be used to predict the relative energies of different conformers, thus aiding in the conformational analysis. Similarly, calculated NMR chemical shifts can assist in the assignment of the experimental spectrum, especially for complex spin systems.

The synergy between computational and experimental spectroscopy provides a powerful approach for the comprehensive characterization of molecules like this compound.

Theoretical and Computational Chemistry of 1 Bromo 4 Methylcyclohex 1 Ene

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 1-bromo-4-methylcyclohex-1-ene, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to determine various molecular and electronic parameters. These calculations help in understanding the molecule's stability and reactivity. banglajol.info

Key reactivity descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher reactivity. researchgate.net Other important descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These parameters collectively provide a comprehensive picture of the molecule's electronic behavior and its propensity to engage in chemical reactions. banglajol.info The solvent effects on these reactivity descriptors can be studied using models like the Polarizable Continuum Model (PCM), which has shown that solvation can alter the values of these descriptors. banglajol.info

Theoretical calculations using DFT have also shed light on the electronic structure of similar compounds, such as 1-bromo-1-cyclohexene. These studies indicate that electron attachment to the sigma star (σ*) carbon-bromine molecular orbital occurs at specific energy levels.

Table 1: DFT-Calculated Reactivity Descriptors

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | A smaller gap suggests higher chemical reactivity and lower stability. researchgate.net |

| Ionization Potential | The energy required to remove an electron. |

| Electron Affinity | The energy released when an electron is added. |

| Electronegativity | The ability of an atom to attract shared electrons. |

| Chemical Hardness | A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. researchgate.net |

| Chemical Softness | The reciprocal of chemical hardness, indicating higher reactivity. researchgate.net |

This table is generated based on general principles of DFT and its application to organic molecules, as specific values for this compound were not available in the search results.

Conformational Analysis and Energy Landscape Mapping of Cyclohexene (B86901) Ring Systems

The conformational dynamics of such systems are complex, involving a ring inversion process that transitions through a twist-boat conformation. This process is energetically demanding, with the twist-boat representing a higher energy intermediate between two half-chair conformations. Computational methods are essential for mapping the potential energy surface (PES) of these molecules, identifying the various minima corresponding to stable conformers and the transition states that connect them. ethz.ch

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathway Dynamics

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into how solvents influence its conformational dynamics and reaction pathways. mdpi.comweebly.com

By simulating the molecule in different solvent environments, researchers can observe how solvent molecules interact with the solute, affecting its stability and reactivity. weebly.com For instance, in nucleophilic substitution or elimination reactions, the solvent can play a crucial role in stabilizing intermediates and transition states, thereby influencing the reaction rate and outcome. acs.orgupertis.ac.id MD simulations can help to elucidate these complex solvent effects at a molecular level. mdpi.com

Quantitative Structure-Reactivity/Property Relationships (QSPR/QSPR) for Halogenated Cyclohexenes

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physical properties. aaai.org For halogenated cyclohexenes like this compound, QSAR/QSPR studies can be developed to predict various endpoints, such as toxicity or reactivity. unimib.itcore.ac.uk

These models are built using a set of known compounds (a training set) and their measured activities or properties. nih.gov Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, and quantum-chemical descriptors. aaai.org Statistical methods, such as multiple linear regression, are then used to build a mathematical model that correlates the descriptors with the observed activity. aimspress.com

For halogenated compounds, specific descriptors related to the halogen atoms, such as their size, electronegativity, and polarizability, are often important. aimspress.comnih.gov A well-validated QSAR/QSPR model can then be used to predict the properties of new or untested halogenated cyclohexenes, which is valuable in areas like drug discovery and environmental risk assessment. unimib.itresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-bromo-1-cyclohexene |

| 3-methylcyclohexane |

| Cyclohexane |

| Methyl bromide |

Applications of 1 Bromo 4 Methylcyclohex 1 Ene in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

While direct applications of 1-Bromo-4-methylcyclohex-1-ene in the total synthesis of specific natural products are not extensively documented, its structure represents a valuable synthon for assembling complex molecules. A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. The utility of this compound as a key intermediate stems from the versatile reactivity of its functional groups, which allow it to serve as a linchpin connecting different molecular fragments.

The vinyl bromide group is particularly important. It can be converted into a nucleophilic organometallic species, such as a vinyllithium (B1195746) or vinyl Grignard reagent, through lithium-halogen exchange or reaction with magnesium. wikipedia.orglibretexts.org These powerful nucleophiles can then be used to form carbon-carbon bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, and epoxides.

Alternatively, and more commonly for vinyl halides, the compound can act as an electrophilic partner in palladium-catalyzed cross-coupling reactions. wikipedia.orgwikipedia.org This allows for the direct formation of carbon-carbon bonds by coupling the cyclohexene (B86901) ring to other organic fragments, providing a modular and efficient approach to complex structures. The chiral cyclohexene framework is a common structural motif found in numerous natural products, particularly in terpenoids and steroids, making enantiomerically pure this compound a potentially valuable starting material for their synthesis. oup.comjst.go.jp

| Transformation | Reagent(s) | Resulting Intermediate | Application in Construction |

| Lithium-Halogen Exchange | t-BuLi or n-BuLi | 4-Methylcyclohex-1-en-1-yllithium | Nucleophilic addition to carbonyls, epoxides |

| Grignard Formation | Mg metal | (4-Methylcyclohex-1-en-1-yl)magnesium bromide | Nucleophilic addition reactions |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid, Pd catalyst, Base | 4-Aryl/Vinyl-1-methylcyclohex-1-ene | C(sp²)–C(sp²) bond formation |

| Stille Coupling | Organostannane, Pd catalyst | 4-Substituted-1-methylcyclohex-1-ene | C(sp²)–C(sp²) bond formation |

Development of New Synthetic Methodologies Utilizing Vinyl Bromide Reactivity

The vinyl bromide functional group is a cornerstone of modern synthetic methodology, primarily due to its participation in a variety of transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions have revolutionized organic synthesis by enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds under mild conditions. This compound is an ideal substrate for exploring and developing such methodologies.

The most prominent of these reactions are the Suzuki-Miyaura, Stille, and Heck couplings:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org It is one of the most widely used methods for forming C(sp²)-C(sp²) bonds to create biaryls or conjugated dienes.

Stille Coupling: In this reaction, the vinyl bromide is coupled with an organotin reagent (organostannane). wikipedia.orglibretexts.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin compounds is a drawback.

Heck Reaction: This involves the coupling of the vinyl bromide with an alkene to form a new, more substituted alkene. organic-chemistry.orgorganic-chemistry.org This method is highly effective for synthesizing conjugated dienes and retains the stereochemistry of the vinyl halide. wikipedia.orgorganic-chemistry.org

The reactivity of this compound in these transformations allows for the synthesis of a diverse array of substituted cyclohexene derivatives. Research in this area focuses on optimizing catalyst systems, expanding the scope of coupling partners, and achieving these transformations under more sustainable conditions. rsc.org

| Coupling Reaction | Coupling Partner | Bond Formed | Typical Product Class |

| Suzuki-Miyaura | R-B(OH)₂ | C(sp²)–C(sp²) | Aryl- or vinyl-substituted cyclohexenes |

| Stille | R-Sn(Alkyl)₃ | C(sp²)–C(sp²) | Aryl-, vinyl-, or alkyl-substituted cyclohexenes |

| Heck | Alkene (R'-CH=CH₂) | C(sp²)–C(sp²) | Conjugated dienes |

| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Alkynyl-substituted cyclohexenes |

| Buchwald-Hartwig | Amine (R₂NH) | C(sp²)–N | Enamines or allylic amines |

Precursor in Materials Science Research (e.g., polymers, specialty chemicals)

In materials science, the unique structural attributes of this compound position it as a promising precursor for the synthesis of specialty polymers and functional materials. Although specific research on this exact molecule is limited, its potential can be inferred from the known applications of vinyl halides and cyclic monomers. nih.gov

Vinyl bromide itself is used as a co-monomer to impart flame-retardant properties to polymers. nih.gov Similarly, this compound could be polymerized, either through its double bond or via coupling reactions, to create polymers with pendant chiral cyclohexene units. These units could influence the polymer's physical properties, such as its thermal stability, rigidity, and chiroptical behavior.

Furthermore, the bromine atom serves as a handle for post-polymerization modification. A polymer chain containing these units could be further functionalized by leveraging the reactivity of the C-Br bond, allowing for the attachment of different chemical groups to tune the material's properties for specific applications. As a precursor to specialty chemicals, it could be used in the synthesis of liquid crystals, where the rigid cyclic core is a desirable structural feature, or in the creation of complex molecules for the agrochemical and pharmaceutical industries. acs.org

Stereochemical Control in Multi-Step Syntheses

The presence of a stereocenter at the C4 position makes this compound a valuable tool for stereochemical control in asymmetric synthesis. jst.go.jp When used in its enantiomerically pure form (either (R)-1-Bromo-4-methylcyclohex-1-ene or (S)-1-Bromo-4-methylcyclohex-1-ene), it can introduce chirality into a target molecule and influence the stereochemical outcome of subsequent reactions. rsc.orgscielo.org.mx

This control is crucial in the synthesis of biologically active molecules, where often only one specific stereoisomer exhibits the desired therapeutic effect. By starting with a chiral building block like this compound, chemists can construct complex, multi-center chiral molecules with a high degree of stereochemical precision. scielo.org.mx

| Reaction on Chiral Substrate | Reagent | Potential Stereochemical Outcome | Principle |

| Epoxidation of (R)-isomer | m-CPBA | Formation of two diastereomeric epoxides, potentially in unequal amounts. | The existing C4 stereocenter directs the epoxidizing agent to one face of the alkene. |

| Dihydroxylation of (S)-isomer | OsO₄, NMO | Formation of two diastereomeric diols, potentially in unequal amounts. | Facial selectivity guided by the steric environment of the chiral substrate. |

| Hydrogenation of (R)-isomer | H₂, Pd/C | Formation of diastereomeric 1-bromo-4-methylcyclohexanes. | The catalyst surface approach is influenced by the methyl group's orientation. |

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry are increasingly influencing the design of synthetic routes for and transformations of 1-bromo-4-methylcyclohex-1-ene. A primary focus is the development of processes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

One promising avenue is the use of microwave-assisted organic synthesis. bspublications.net This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products by minimizing the formation of byproducts. bspublications.net The efficiency of microwave heating can also facilitate solvent-free or "dry" reactions, where reactants are adsorbed onto a solid support, further reducing the environmental impact. bspublications.net

Furthermore, research into alternative, greener reagents for bromination is an active area. Traditional brominating agents can be hazardous, and the development of solid bromine carriers or in situ generation of bromine from safer precursors is a key goal. sci-hub.se The use of biocatalysts, such as enzymes, also presents a significant opportunity for the sustainable synthesis and modification of this compound and related compounds. acs.org Biocatalytic methods often proceed under mild conditions (ambient temperature and pressure, neutral pH) and exhibit high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and complex purification steps. acs.org

Chemo-, Regio-, and Stereoselective Functionalization Strategies

The ability to selectively introduce new functional groups at specific positions and with defined stereochemistry is a cornerstone of modern organic synthesis. For this compound, which possesses multiple reactive sites, the development of highly selective functionalization methods is of paramount importance.

Future work will likely focus on advancing catalytic methods that can differentiate between the vinylic bromide, the double bond, and the allylic and aliphatic C-H bonds. This includes the design of new ligands for transition metal catalysts that can fine-tune their reactivity and selectivity. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the vinylic position. Research into developing more active and selective catalysts for these transformations will continue to be a priority.

Moreover, the stereoselective functionalization of the cyclohexene (B86901) ring is a significant challenge. The development of asymmetric catalytic methods to control the stereochemistry of additions to the double bond or substitutions at the chiral center is a key area of investigation. This could involve the use of chiral catalysts or auxiliaries to induce high levels of enantioselectivity, providing access to optically pure derivatives of this compound for applications in pharmaceuticals and materials science. acs.org

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including reaction control, safety, and scalability. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers significant advantages in this regard. researchgate.net

The integration of the synthesis and functionalization of this compound with flow chemistry systems is an emerging trend. researchgate.net Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. researchgate.net The small reaction volumes at any given time in a flow system minimize the risks associated with handling reactive intermediates or reagents. researchgate.net

Furthermore, the combination of flow chemistry with automated synthesis platforms enables high-throughput screening of reaction conditions and rapid optimization of synthetic routes. This automated approach can significantly accelerate the discovery of new transformations and the development of efficient and scalable production processes for this compound and its derivatives.

Exploration of Novel Catalytic Systems for this compound Transformations

The discovery of novel catalytic systems is a continuous driving force in expanding the synthetic utility of this compound. Research in this area is multifaceted, encompassing homogeneous, heterogeneous, and biocatalytic approaches.

In homogeneous catalysis, the development of catalysts based on earth-abundant and non-toxic metals is a key aspect of sustainable chemistry. While precious metals like palladium are highly effective, their cost and toxicity are concerns. Therefore, there is a growing interest in developing catalysts based on metals such as iron, copper, and nickel for cross-coupling and other transformations of this compound. escholarship.orgresearchgate.net

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offer advantages in terms of easy separation and recyclability. The design of robust and highly active heterogeneous catalysts for the transformation of this compound is an important research direction. This includes the development of metal-organic frameworks (MOFs) and nanoparticles with tailored catalytic properties. lookchem.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Bromo-4-methylcyclohex-1-ene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via bromination of 4-methylcyclohex-1-ene using bromine (Br₂) in solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) under controlled temperatures (0–25°C) to ensure regioselectivity . Key factors include:

- Solvent choice : Polar aprotic solvents minimize side reactions.

- Temperature : Lower temperatures (e.g., 0°C) favor monobromination by reducing radical pathways.

- Catalysts : Lewis acids (e.g., FeBr₃) may enhance electrophilic substitution.

Industrial-scale production often employs continuous flow reactors to optimize heat dissipation and yield .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : The vinylic proton (C1-H) appears as a doublet (δ 5.6–6.2 ppm) due to coupling with adjacent protons. Methyl groups at C4 resonate as a singlet (δ 1.2–1.5 ppm) .

- ¹³C NMR : The sp² carbon (C1) appears at δ 120–130 ppm, while the brominated carbon (C1) is deshielded (δ 90–100 ppm) .

Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (189.09 g/mol) and purity .

Advanced Research Questions

Q. How does steric and electronic modulation by the methyl group at C4 influence reactivity in substitution and elimination reactions?

- Methodological Answer : The methyl group at C4 introduces steric hindrance, directing nucleophilic attack (e.g., SN2) to the less hindered C1 position. For example:

- Substitution : With hydroxide (OH⁻), the product is 4-methylcyclohexanol, with retention of configuration at C1 .

- Elimination : Under basic conditions (e.g., KOH/ethanol), dehydrohalogenation yields 4-methylcyclohexene, with Zaitsev’s rule favoring the more substituted alkene .

Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound across literature?

- Methodological Answer : Discrepancies often arise from variations in:

- Solvent polarity : Protic solvents (e.g., ethanol) may promote elimination over substitution.

- Catalyst loading : Excess FeBr₃ can lead to dibromination .

Systematic replication studies using controlled parameters (e.g., temperature gradients, solvent dielectric constants) and advanced analytics (HPLC, kinetic isotope effects) are recommended to isolate variables .

Q. How can AI-driven retrosynthesis tools improve synthetic planning for derivatives of this compound?

- Methodological Answer : Platforms like Pistachio and Reaxys leverage reaction databases to predict feasible pathways. For example:

- One-step synthesis : Bromination of 4-methylcyclohex-1-ene with N-bromosuccinimide (NBS) under UV light .

- Multi-step routes : Coupling with Grignard reagents or cross-catalyzed Heck reactions.

AI models prioritize routes with higher atom economy and lower energy barriers .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules?

- Methodological Answer : The compound is a key intermediate in:

- Pharmaceuticals : Brominated cyclohexenes are precursors to anticonvulsants and anti-inflammatory agents .

- Agrochemicals : Functionalization at C1 enables incorporation into herbicides (e.g., via Suzuki-Miyaura coupling) .

- Probes : Its bromine atom facilitates radiolabeling (e.g., with ⁸²Br) for tracking metabolic pathways .

Q. How can researchers mitigate health and environmental risks when handling this compound?

- Methodological Answer : Safety protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.